molecular formula C9H10FNO2 B111957 (S)-3-Amino-3-(2-fluorophenyl)propanoic acid CAS No. 151911-32-9

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Cat. No.: B111957
CAS No.: 151911-32-9
M. Wt: 183.18 g/mol
InChI Key: RSCLTSJQAQBNCE-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring

Mechanism of Action

Target of Action

It is a derivative of phenylalanine , an essential amino acid, which plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Mode of Action

As a phenylalanine derivative , it may interact with the body’s metabolic processes involving phenylalanine. Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin.

Biochemical Pathways

The compound, being a phenylalanine derivative , might be involved in the phenylalanine metabolic pathway. Phenylalanine is hydroxylated to form tyrosine, which is further converted into L-DOPA and then to dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for various functions in the body, including mood regulation and response to stress.

Result of Action

As a derivative of phenylalanine , it might influence the synthesis of neurotransmitters and other bioactive molecules, potentially affecting mood, cognition, and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste production.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 3-nitro-3-(2-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(2-fluorophenyl)propanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of fluorinated compounds.

Comparison with Similar Compounds

    3-Amino-3-phenylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Amino-3-(4-fluorophenyl)propanoic acid: Fluorine atom is positioned differently on the phenyl ring, leading to variations in reactivity and biological activity.

    3-Amino-3-(2-chlorophenyl)propanoic acid: Chlorine atom instead of fluorine, which affects the compound’s electronic properties and interactions.

Uniqueness: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom at the ortho position on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. This structural feature can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLTSJQAQBNCE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
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(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

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